molecular formula C8H13NO4 B12604632 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate

2-Ammonio-2-(2-carboxyethyl)pent-4-enoate

Cat. No.: B12604632
M. Wt: 187.19 g/mol
InChI Key: PTKSXFVJUFVQPL-UHFFFAOYSA-N
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Description

2-Ammonio-2-(2-carboxyethyl)pent-4-enoate is an organic compound with the molecular formula C8H12NO4 It is characterized by the presence of an ammonium group, a carboxyethyl group, and a pent-4-enoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pentenoic acid and 2-aminoethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This often includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Ammonio-2-(2-carboxyethyl)pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ammonium and carboxyethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Ammonio-2-(2-carboxyethyl)pent-4-enoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate involves its interaction with molecular targets and pathways. The ammonium and carboxyethyl groups play a crucial role in its reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-carboxyethyl)pent-4-enoate: Similar structure but lacks the ammonium group.

    2-Ammonio-2-(2-carboxyethyl)but-4-enoate: Similar structure but with a shorter carbon chain.

Uniqueness

2-Ammonio-2-(2-carboxyethyl)pent-4-enoate is unique due to the presence of both ammonium and carboxyethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-azaniumyl-2-(2-carboxyethyl)pent-4-enoate

InChI

InChI=1S/C8H13NO4/c1-2-4-8(9,7(12)13)5-3-6(10)11/h2H,1,3-5,9H2,(H,10,11)(H,12,13)

InChI Key

PTKSXFVJUFVQPL-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCC(=O)O)(C(=O)[O-])[NH3+]

Origin of Product

United States

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